5-Chloro-2-(dimethylamino)benzoic acid CAS number and molecular weight
5-Chloro-2-(dimethylamino)benzoic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Chloro-2-(dimethylamino)benzoic acid, a substituted aromatic carboxylic acid of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related compounds to offer well-grounded predictions of its properties, synthesis, and potential applications.
Core Molecular Attributes
CAS Number: 77265-65-7[1]
Molecular Formula: C₉H₁₀ClNO₂[1]
Molecular Weight: 199.63 g/mol [1]
5-Chloro-2-(dimethylamino)benzoic acid is characterized by a benzene ring substituted with a carboxylic acid group, a chloro group, and a dimethylamino group at positions 1, 2, and 5, respectively. The presence of both an electron-donating dimethylamino group and an electron-withdrawing chloro group on the aromatic ring influences the molecule's electronic properties and reactivity. The carboxylic acid moiety provides a functional handle for further chemical modifications, such as amidation or esterification, making it a potentially valuable building block in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 77265-65-7 | [1] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | [1] |
Synthetic Methodologies
Proposed Synthetic Workflow
Caption: Proposed synthesis of 5-Chloro-2-(dimethylamino)benzoic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical adaptation based on standard procedures for similar transformations and has not been experimentally validated for this specific compound.
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Diazotization of 2-Amino-5-chlorobenzoic acid:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-chlorobenzoic acid in an aqueous solution of hydrochloric acid.
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Cool the solution to 0-5 °C in an ice-water bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt. The completion of the reaction can be monitored by the persistence of a blue color on starch-iodide paper.
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Substitution with Dimethylamine:
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In a separate reaction vessel, prepare a solution of dimethylamine in a suitable solvent.
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Slowly add the cold diazonium salt solution to the dimethylamine solution with vigorous stirring. Control the rate of addition to manage any potential exotherm.
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Allow the reaction mixture to stir at a controlled temperature until the evolution of nitrogen gas ceases.
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Work-up and Purification:
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Acidify the reaction mixture to precipitate the crude product.
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Collect the solid by vacuum filtration and wash with cold water.
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The crude 5-Chloro-2-(dimethylamino)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
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Spectroscopic Profile (Predicted)
No specific spectroscopic data for 5-Chloro-2-(dimethylamino)benzoic acid has been found in the searched literature. The following are predicted characteristics based on the analysis of its structural analogues.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, with their chemical shifts and coupling constants influenced by the chloro and dimethylamino substituents. A singlet corresponding to the six protons of the dimethylamino group would be anticipated, likely in the range of 2.5-3.5 ppm. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the carboxylic carbon, and the methyl carbons of the dimethylamino group. The chemical shifts of the aromatic carbons would be affected by the electron-donating and -withdrawing nature of the substituents.
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IR Spectroscopy: The infrared spectrum is expected to exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching vibration should be observed around 1700 cm⁻¹. C-Cl stretching vibrations would likely appear in the fingerprint region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (199.63 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Applications in Medicinal Chemistry and Drug Development
While specific applications for 5-Chloro-2-(dimethylamino)benzoic acid are not extensively documented, its structural motifs are present in a variety of biologically active molecules. The dimethylamine pharmacophore is a common feature in many FDA-approved drugs, including those targeting the central nervous system, as well as antihistaminic and anticancer agents.[2]
Derivatives of structurally similar compounds, such as other substituted benzoic acids, have been investigated for a range of therapeutic applications. For instance, derivatives of 3-(3,5-dichlorophenyl)benzoic acid have been explored as potential inhibitors of enzymes implicated in neurodegenerative diseases. Given these precedents, it is plausible that 5-Chloro-2-(dimethylamino)benzoic acid could serve as a valuable building block for the synthesis of novel therapeutic agents. Its utility would lie in its potential to be elaborated into more complex structures with desired pharmacological activities.
Safety and Handling
A specific Safety Data Sheet (SDS) for 5-Chloro-2-(dimethylamino)benzoic acid is not available. However, based on the safety profiles of structurally related compounds such as 5-Amino-2-chlorobenzoic acid and 3-(dimethylamino)benzoic acid, the following hazards should be anticipated:
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Skin Corrosion/Irritation: Likely to be a skin irritant.
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Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.
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Specific target organ toxicity (single exposure): May cause respiratory irritation.
Recommended Precautionary Measures:
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Handle in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid breathing dust.
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Wash hands thoroughly after handling.
References
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RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]
